1-Isobutyl-3-phenylthiourea
Overview
Description
1-Isobutyl-3-phenylthiourea is an organosulfur compound with the molecular formula C₁₁H₁₆N₂S and a molecular weight of 208.32 g/mol . It is a thiourea derivative, characterized by the presence of an isobutyl group and a phenyl group attached to the thiourea moiety. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.
Preparation Methods
1-Isobutyl-3-phenylthiourea can be synthesized through several methods. One common synthetic route involves the reaction of isobutylamine with phenyl isothiocyanate under controlled conditions . The reaction typically proceeds as follows:
C6H5NCS+C4H9NH2→C6H5NHC(S)NHC4H9
In this reaction, phenyl isothiocyanate reacts with isobutylamine to form this compound. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization.
Chemical Reactions Analysis
1-Isobutyl-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The thiourea moiety can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Isobutyl-3-phenylthiourea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Isobutyl-3-phenylthiourea involves its interaction with various molecular targets and pathways. In biological systems, thiourea derivatives are known to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase . These enzymes play crucial roles in neurotransmission, and their inhibition can lead to various pharmacological effects. Additionally, thiourea derivatives can interact with metal ions, forming complexes that exhibit unique biological activities .
Comparison with Similar Compounds
1-Isobutyl-3-phenylthiourea can be compared with other thiourea derivatives, such as:
- 1-Phenyl-3-cyclohexyl-thiourea
- 1-tert-Butyl-3-cyclohexyl-thiourea
- 1-(3-chlorophenyl)-3-cyclohexyl-thiourea
- 1-(1,1-dibutyl)-3-phenyl-thiourea
- 1-(2-chlorophenyl)-3-phenyl-thiourea
- 1-(4-chlorophenyl)-3-phenyl-thiourea
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific isobutyl and phenyl groups, which confer distinct reactivity and biological activity compared to other thiourea derivatives.
Properties
IUPAC Name |
1-(2-methylpropyl)-3-phenylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c1-9(2)8-12-11(14)13-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLIWROUPTWSLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=S)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357498 | |
Record name | 1-Isobutyl-3-phenyl-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16275-53-9 | |
Record name | N-Phenyl-N'-isobutylthiourea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131984 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Isobutyl-3-phenyl-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ISOBUTYL-3-PHENYL-2-THIOUREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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